molecular formula C10H9Br2NO2S B3112605 1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 190723-14-9

1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Cat. No.: B3112605
CAS No.: 190723-14-9
M. Wt: 367.06 g/mol
InChI Key: QIEDHDBRHPTGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (CAS: 190723-14-9, molecular formula: C₁₀H₉Br₂NO₂S) is a brominated thieno-pyrrole-dione derivative with a linear butyl side chain at the N5 position. This compound serves as a critical monomer in synthesizing low band-gap conjugated polymers for organic photovoltaics (OPVs) and field-effect transistors (OFETs) due to its strong electron-withdrawing bromine substituents and planar backbone . Its synthesis typically involves bromination of the parent 5-butyl-thieno[3,4-c]pyrrole-4,6-dione using reagents like N-bromosuccinimide (NBS) under acidic conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO2S/c1-2-3-4-13-9(14)5-6(10(13)15)8(12)16-7(5)11/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEDHDBRHPTGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves the bromination of a precursor thieno[3,4-c]pyrrole compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has several scientific research applications:

    Organic Electronics: It is used as a building block in the synthesis of conjugated polymers and small molecules for organic solar cells and organic light-emitting diodes (OLEDs).

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione depends on its application. In organic electronics, its role is primarily structural, contributing to the electronic properties of the materials it is incorporated into. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Length Variants

A key structural variable in this family is the alkyl chain length at the N5 position, which modulates solubility, crystallinity, and device performance.

Compound Name Alkyl Chain Molecular Weight Melting Point (°C) Key Applications
1,3-Dibromo-5-methyl (TPDC1-Br2) Methyl 309.01 Not reported Polymer intermediate
1,3-Dibromo-5-butyl Butyl 367.06 Not reported OPV/OFET monomers
1,3-Dibromo-5-octyl (TPD-C8) Octyl 423.16 105–109 Low band-gap polymers
1,3-Dibromo-5-dodecyl Dodecyl 479.27 Not reported Research-scale synthesis

Key Findings :

  • Longer alkyl chains (e.g., octyl or dodecyl) enhance solubility in organic solvents, facilitating solution-processed device fabrication .
  • The octyl derivative (TPD-C8) exhibits a defined melting point (105–109°C), suggesting improved crystallinity compared to shorter-chain analogs .
  • The butyl variant balances moderate solubility with efficient π-π stacking, making it suitable for bulk heterojunction OPVs .
Substituent Effects: Bromine vs. Heterocyclic Donors

Replacing bromine with electron-rich heterocycles (e.g., furan or selenophene) alters electronic properties:

Compound Name Substituents Bandgap (eV) HOMO/LUMO (eV) Key Applications
1,3-Dibromo-5-butyl Br (electron-withdrawing) ~1.8–2.1 HOMO: -5.6; LUMO: -3.5 Electron-deficient polymers
FTPF Furan-2-yl 2.3–2.5 HOMO: -5.2; LUMO: -3.0 Donor-acceptor polymers
STPS Selenophen-2-yl 2.1–2.3 HOMO: -5.0; LUMO: -2.8 High charge mobility

Key Findings :

  • Bromine’s strong electron-withdrawing effect lowers the LUMO level (-3.5 eV vs. -3.0 eV for FTPF), enhancing electron affinity in polymers .
  • Heterocyclic donors (furan/selenophene) increase HOMO levels, favoring hole transport in OFETs .
Branched vs. Linear Alkyl Chains

Branched chains (e.g., 2-ethylhexyl) reduce crystallinity but improve thin-film morphology:

Compound Name Alkyl Chain Charge Mobility (cm²/Vs) Device Performance
1,3-Dibromo-5-butyl Linear 0.01–0.1 Moderate OPV efficiency
2DQTT-o-B Branched (2-ethylhexyl) 0.5–1.5 High-performance OFETs

Key Findings :

  • Branched chains suppress excessive crystallization, enabling uniform films and higher charge mobility .
  • Linear chains (butyl/octyl) are preferred for OPVs due to tighter π-π stacking .

Biological Activity

1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (CAS No. 190723-14-9) is a synthetic compound that belongs to the class of thienopyrroles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and material science. This article reviews the current understanding of its biological activity, including anticancer properties and other pharmacological effects.

The molecular formula of this compound is C10H9Br2NO2SC_{10}H_9Br_2NO_2S, with a molecular weight of 367.06 g/mol. The compound features a thienopyrrole structure that is significant in its biological interactions and applications in organic electronics .

Anticancer Properties

Research has indicated that thienopyrrole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor proliferation. The mechanism often involves interaction with ATP-binding sites on growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .

Table 1: Summary of Biological Activity Studies on Thienopyrrole Derivatives

Study ReferenceCompound TestedCell LinesIC50 (µM)Mechanism of Action
Dubinina et al. (2007)4-Amino-3-chloro-1H-pyrrole-2,5-dioneHCT-116, SW-6201.0–1.6EGFR/VEGFR inhibition
Kuznietsova et al. (2013)4-Amino-3-chloro-1H-pyrrole-2,5-dioneColon cancer modelN/AAntitumor activity
Garmanchuk et al. (2016)Various thienopyrrolesMultiple cancer typesN/AIntercalation into membranes

These findings suggest that this compound may exhibit similar properties due to its structural analogies with other active compounds.

The proposed mechanisms through which thienopyrrole derivatives exert their biological effects include:

  • Inhibition of Kinase Activity : Compounds interact with ATP-binding sites on kinases involved in cell signaling pathways.
  • Membrane Intercalation : The compounds may insert themselves into lipid bilayers, altering membrane dynamics and affecting cellular signaling.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in cancer cells .

Case Studies

Recent studies involving thienopyrrole derivatives highlight their potential as therapeutic agents:

  • In Vivo Studies : A study demonstrated that a related compound inhibited tumor growth in rat models of chemically induced colon cancer .
  • Cell Line Studies : Various derivatives were tested against human cancer cell lines with promising results indicating low IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.